molecular formula C17H19N5O2 B2724010 9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 713089-17-9

9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2724010
CAS No.: 713089-17-9
M. Wt: 325.372
InChI Key: QMGUESXUEKDXPD-UHFFFAOYSA-N
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Description

This compound belongs to the purino-pyrimidine class, characterized by a fused bicyclic core structure with a 7,8-dihydro-6H ring system. Key substituents include a 1-methyl group and a 9-(4-ethylphenyl) moiety, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-11-5-7-12(8-6-11)21-9-4-10-22-13-14(18-16(21)22)20(2)17(24)19-15(13)23/h5-8H,3-4,9-10H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGUESXUEKDXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified purine derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. As a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to nuclear target proteins . This inhibition disrupts the DNA repair process, leading to genomic instability and cell death in cancer cells . The compound’s structure allows it to effectively interact with the PARP-1 enzyme, making it a potent inhibitor.

Comparison with Similar Compounds

Substituent Variations in Purino-Pyrimidine Derivatives

The following table highlights structural analogs and their substituent-driven differences:

Compound Name Substituents (Position) Core Structure Key Modifications
Target Compound 9-(4-ethylphenyl), 1-methyl Purino[7,8-a]pyrimidine Ethylphenyl at position 9, methyl at position 1
9-(3-Chlorophenyl)-1,3-dimethyl analog () 9-(3-chlorophenyl), 1,3-dimethyl Purino[7,8-a]pyrimidine Chlorophenyl (electron-withdrawing) and dual methyl groups increase lipophilicity (XLogP: 2.3)
9-(4-Ethoxyphenyl)-3-(4-methylbenzyl) analog () 9-(4-ethoxyphenyl), 3-(4-methylbenzyl) Purino[7,8-a]pyrimidine Ethoxy (polar) and benzyl groups may enhance solubility
9-(4-Methylbenzyl)-1-methyl analog () 9-(4-methylbenzyl), 1-methyl Purino[7,8-a]pyrimidine Methylbenzyl introduces steric bulk, potentially altering receptor binding
9-(4-Ethylphenyl)-1,7-dimethyl-3-octyl analog () 9-(4-ethylphenyl), 1,7-dimethyl, 3-octyl Purino[7,8-a]pyrimidine Long-chain octyl group increases hydrophobicity, affecting pharmacokinetics

Pharmacological and Physicochemical Properties

  • Lipophilicity (XLogP) :

    • The 3-chlorophenyl-dimethyl analog () has an XLogP of 2.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
    • Ethylphenyl-containing compounds (e.g., the target compound) likely exhibit lower polarity compared to methoxy or ethoxy derivatives (e.g., ), which may improve metabolic stability .
  • Biological Activity: Pyrimido[4,5-d]pyrimidine derivatives () showed moderate bioactivity (e.g., IC50: 10.11 ppm for compound 1), though their core structure differs from purino-pyrimidines . Imidazolidin-2,4-dione analogs () like IM-3 (5-(4-ethylphenyl)-3-phenyl) demonstrated antinociceptive effects, suggesting substituent position (phenyl vs. ethylphenyl) influences CNS activity .

Key Research Findings and Implications

Substituent-Driven Pharmacological Outcomes

  • Ethylphenyl vs. Chlorophenyl : The target compound’s 4-ethylphenyl group provides a balance of hydrophobicity and steric effects, contrasting with the electron-withdrawing 3-chlorophenyl group in , which may enhance receptor affinity but reduce solubility .
  • Methyl vs. Octyl Substituents : The 1-methyl group in the target compound minimizes steric hindrance compared to the 3-octyl chain in , which could reduce bioavailability due to excessive hydrophobicity .

Biological Activity

9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine and pyrimidine family. Its unique structure, characterized by a purine ring fused with a pyrimidine moiety and substituted with an ethylphenyl group, suggests significant biological potential. This article explores the biological activities associated with this compound, including its mechanisms of action and therapeutic applications.

  • Molecular Formula : C17H20N4O2
  • Molecular Weight : 312.37 g/mol

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of purine and pyrimidine can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. This compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit enzymes involved in purine metabolism.
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on enzymes such as xanthine oxidase and phosphodiesterases. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in conditions like gout and other inflammatory diseases .
  • Anti-inflammatory Effects :
    • Research has indicated that compounds within this chemical class exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

  • Binding Affinity : The compound binds to enzymes involved in purine metabolism, inhibiting their activity and disrupting cellular processes such as DNA replication and repair.
  • Cellular Pathways : By modulating these pathways, the compound can selectively induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, comparisons with structurally similar compounds can provide insights into its unique properties.

Compound NameStructural FeaturesBiological Activity
CaffeineMethylated purineStimulant
TheophyllineMethylated purineBronchodilator
AllopurinolPurine analogXanthine oxidase inhibitor

This table highlights how structural variations influence biological activities among related compounds.

Case Studies

Recent studies have provided empirical evidence supporting the biological activity of this compound:

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 15 µM) .
  • Animal Models :
    • In animal models of inflammation and cancer, treatment with this compound resulted in reduced tumor size and decreased inflammatory markers compared to control groups .

Q & A

Q. Advanced Research Focus

  • Experimental Design :
    • Cell Lines : Prioritize cancer models (e.g., pancreatic MIA PaCa-2, AsPC-1) based on structural analogs showing CDK9 inhibition .
    • Assays :
  • MTT/Proliferation Assays : Use 72-hour exposure periods to capture dose-dependent effects (IC₅₀ calculations).
  • Kinase Activity : CDK9 inhibition can be quantified via ATP-Glo™ assays, with controls for off-target effects .
    • Replicates : Four replicates per condition, randomized to mitigate batch variability .

What analytical techniques are most effective for characterizing the compound's purity and structural integrity?

Q. Basic Research Focus

  • HPLC-MS : Reverse-phase C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% formic acid) resolve impurities (<0.5% threshold) .
  • NMR : ¹H/¹³C NMR confirms regioselectivity of ethylphenyl substitution (δ 7.2–7.4 ppm for aromatic protons) .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance) to verify stoichiometry .

How can molecular docking studies be structured to predict interactions between the compound and target proteins like CDK9?

Q. Advanced Research Focus

  • Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking.
  • Parameters :
    • Binding Site : Define the ATP-binding pocket of CDK9 (PDB: 4BCF) with a 20 Å grid .
    • Scoring : Prioritize hydrogen bonds with Cys106 and hydrophobic interactions with Phe103 .
  • Validation : Compare docking poses with co-crystallized inhibitors (e.g., flavopiridol) to assess predictive accuracy .

What methodologies are recommended for assessing the compound's environmental stability and degradation pathways?

Q. Advanced Research Focus

  • Abiotic Degradation :
    • Hydrolysis : Incubate in pH 7.4 buffer (37°C, 14 days) with LC-MS monitoring for ring-opening products .
    • Photolysis : Expose to UV light (254 nm) in aqueous solutions to detect aryl cleavage .
  • Biotic Degradation : Use soil microcosms (OECD 307 guidelines) to track microbial metabolism via ¹⁴C-labeling .

How can contradictory data in pharmacological studies be resolved through comparative experimental design?

Q. Advanced Research Focus

  • Root Cause Analysis :
    • Batch Variability : Implement split-plot designs to isolate synthesis lot effects vs. biological variability .
    • Dose-Response Discrepancies : Use Hill slope analysis to differentiate partial agonism from assay interference .
  • Meta-Analysis : Apply Cochrane Review methods to aggregate data from heterogeneous studies (e.g., fixed-effects models) .

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